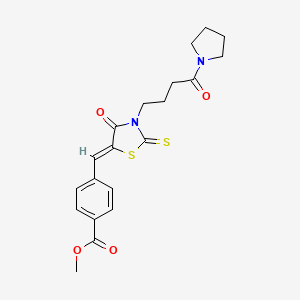
(Z)-methyl 4-((4-oxo-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Thiazolidine derivatives, such as the compound , are synthesized through various methods involving cyclo-condensation reactions. For instance, reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with Nitrile Oxides result in the formation of Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines, showcasing the diversity of products derived from thiazolidine cores under different reaction conditions (Kandeel & Youssef, 2001). Additionally, microwave-assisted synthesis has been utilized for the efficient preparation of thiazolidine derivatives from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives, demonstrating the versatility of synthesis methods (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is characterized by supramolecular arrangements, such as hydrogen-bonded dimers, chains of rings, and sheets. These structural features are critical for understanding the compound's chemical behavior and reactivity. For example, the study on supramolecular structures of thiazolidin-4-ones revealed intricate hydrogen bonding and molecular arrangements, essential for the compound's physical and chemical properties (Delgado et al., 2005).
Chemical Reactions and Properties
Thiazolidine derivatives undergo various chemical reactions, highlighting their reactivity and potential for functionalization. The intermolecular [3+2]-cycloaddition reactions of azomethine ylides derived from isatin and sarcosine with thiazolidine-2,4-diones exemplify the chemical versatility of these compounds, leading to the synthesis of complex molecules with potential biological activity (Li, Feng, Shi, & Chen, 2003).
Physical Properties Analysis
The physical properties of thiazolidine derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular arrangements. X-ray diffraction studies provide detailed insights into the compounds' crystallographic parameters, enabling the prediction of physical behavior and stability. Studies on the crystal structure and DFT analysis of related boric acid ester intermediates with benzene rings offer insights into the electronic structure and physical properties of thiazolidine derivatives (Huang et al., 2021).
Chemical Properties Analysis
The chemical properties of thiazolidine derivatives, such as acidity, basicity, and reactivity towards various reagents, are critical for their applications. The study on the specificity of zinc(II), magnesium(II), and calcium(II) complexation by thiazolidine derivatives sheds light on their potential as ligands in metal coordination complexes, which could have implications in catalysis and material science (Matczak-Jon et al., 2010).
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Research has explored the chemical reactions and synthesis pathways of thiazolidine derivatives, highlighting their versatility in creating a range of compounds. For instance, Kandeel and Youssef (2001) described the reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, leading to the formation of various compounds including Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines, showcasing the structural flexibility and potential utility of these molecules in synthetic chemistry (K. Kandeel & A. S. Youssef, 2001). Similarly, Tverdokhlebov et al. (2005) demonstrated the synthesis of Pyrrolo[2,1-b]thiazol-3-one derivatives, further expanding on the chemical versatility of thiazolidin-based compounds (A. V. Tverdokhlebov et al., 2005).
Antiproliferative Effects
The antiproliferative effects of thiazolidinone derivatives on human leukemic cells have been studied, indicating potential applications in cancer research. Kumar et al. (2014) synthesized a series of 2,3-disubstituted 4-thiazolidinone analogues showing potent activity against various leukemic cell lines, highlighting the potential of these compounds in developing new anticancer therapies (Kothanahally S. Sharath Kumar et al., 2014).
Supramolecular Structures
The study of supramolecular structures formed by thiazolidin-4-ones, such as those involving hydrogen-bonded dimers, chains of rings, and sheets, has been conducted to understand the molecular interactions and potential applications in materials science. Delgado et al. (2005) investigated four (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones, providing insights into the hydrogen bonding and molecular packing of these compounds (P. Delgado et al., 2005).
Antimicrobial Evaluation
The antimicrobial properties of thiazolidinone derivatives have also been explored, suggesting potential uses in developing new antibacterial and antifungal agents. Khalil et al. (2014) evaluated the antimicrobial activity of some thiazolidinone derivatives bearing the pyridine moiety, demonstrating their effectiveness against various microbial strains (Ali Khalil et al., 2014).
Propriétés
IUPAC Name |
methyl 4-[(Z)-[4-oxo-3-(4-oxo-4-pyrrolidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-26-19(25)15-8-6-14(7-9-15)13-16-18(24)22(20(27)28-16)12-4-5-17(23)21-10-2-3-11-21/h6-9,13H,2-5,10-12H2,1H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLADSKLRLPJWHV-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 4-((4-oxo-3-(4-oxo-4-(pyrrolidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

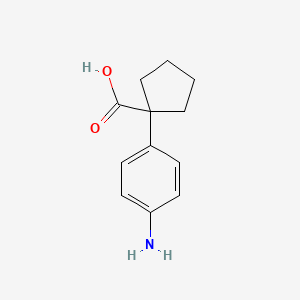
![2-methyl-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2497476.png)
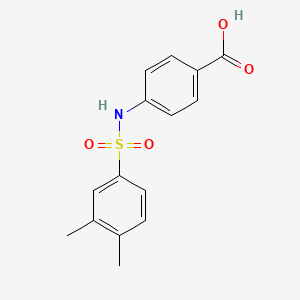
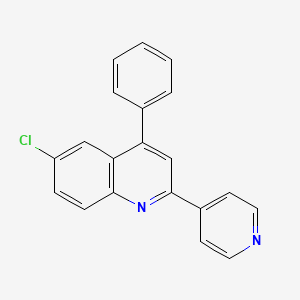

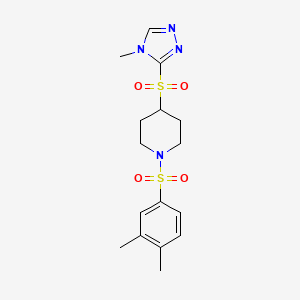

![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2497488.png)
![(2E)-2-(pyridin-4-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2497489.png)

![{[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2497491.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2497492.png)

![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)